2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Overview
Description
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles. This compound features a fused imidazole and pyrazole ring system, which is known for its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They have been used in the treatment of various conditions such as bacterial infections, inflammation, tumors, diabetes, allergies, fever, viral infections, and more .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it is likely that multiple pathways could be affected . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the imidazole derivative with hydrazine and a suitable carbonyl compound.
Ethylation: Ethylation of the imidazole ring is achieved by reacting the intermediate with ethyl iodide or ethyl bromide.
Acetylation: Finally, the acetic acid group is introduced through acetylation using acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Ammonia, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but may differ in their substituents and functional groups.
Pyrazole derivatives: These compounds contain the pyrazole ring and may have different substituents.
Heterocyclic compounds: Other heterocyclic compounds with similar ring structures and biological activities.
The uniqueness of this compound lies in its specific combination of the imidazole and pyrazole rings, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-7-5-8-11(6-9(13)14)3-4-12(8)10-7/h3-5H,2,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRBTIXSYBDSNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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